An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5-hydroxy-1-naphthalenesulfonic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5-hydroxy-1-naphthalenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-amino-5-hydroxy-1-naphthalenesulfonic acid. The information is curated for professionals in chemical research and drug development, with a focus on detailed experimental protocols, data presentation, and visualization of relevant biological pathways.
Introduction
4-Amino-5-hydroxy-1-naphthalenesulfonic acid is an aromatic organic compound containing amino, hydroxyl, and sulfonic acid functional groups attached to a naphthalene core. This substitution pattern imparts unique chemical and physical properties, making it a valuable intermediate in the synthesis of various dyes and a molecule of interest in medicinal chemistry. Recent studies have highlighted the potential of its isomer, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, as an antibiofilm agent, suggesting that this class of compounds warrants further investigation for novel therapeutic applications. This guide will delve into the synthetic routes, analytical characterization, and a key biological signaling pathway associated with a closely related isomer.
Synthesis of 4-Amino-5-hydroxy-1-naphthalenesulfonic Acid
Proposed Synthetic Pathway: Sulfonation of 1-Amino-5-naphthol
This proposed method involves the direct sulfonation of 1-amino-5-naphthol. The orientation of the incoming sulfonic acid group is directed by the existing activating groups (amino and hydroxyl).
Experimental Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 1-amino-5-naphthol.
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Sulfonation: Slowly add concentrated sulfuric acid (98%) to the flask while maintaining the temperature below 20°C using an ice bath. The molar ratio of sulfuric acid to 1-amino-5-naphthol should be approximately 3:1.
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Heating: After the addition is complete, gradually heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours with continuous stirring.
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Quenching and Precipitation: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice. The product will precipitate out of the solution.
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Isolation and Purification: Filter the precipitate and wash it with cold water to remove excess acid. The crude product can be further purified by recrystallization from hot water.
DOT Diagram of the Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of 4-amino-5-hydroxy-1-naphthalenesulfonic acid.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize key physical, chemical, and spectral data for aminonaphthalenesulfonic acids, with specific available data for the 4-amino-5-hydroxy isomer and its closely related 4-amino-3-hydroxy isomer for comparison.
Physical and Chemical Properties
| Property | Value for 4-Amino-5-hydroxy-1-naphthalenesulfonic acid | Value for 4-Amino-3-hydroxy-1-naphthalenesulfonic acid |
| Molecular Formula | C₁₀H₉NO₄S | C₁₀H₉NO₄S |
| Molecular Weight | 239.25 g/mol | 239.25 g/mol |
| Appearance | Solid powder | White to slightly brownish-pink powder |
| Melting Point | Not available | 290-295 °C (decomposes)[3] |
| Solubility | Slightly soluble in water | Almost insoluble in cold water, sparingly soluble in hot water.[4] |
| CAS Number | 83-64-7 | 116-63-2 |
Spectroscopic Data
| Spectroscopic Technique | Data for 4-Amino-5-hydroxy-1-naphthalenesulfonic acid | Data for similar Naphthalenesulfonic Acids (for reference) |
| ¹H NMR | Specific peak assignments not fully available in searched literature. | Aromatic protons typically appear in the range of 7.0-8.5 ppm. |
| ¹³C NMR | Limited data available, requires further experimental determination.[5] | Aromatic carbons typically resonate between 110-150 ppm. |
| IR Spectroscopy (cm⁻¹) | Key peaks corresponding to N-H, O-H, S=O, and aromatic C-H and C=C stretches are expected. | For the 3-hydroxy isomer, characteristic peaks would be observed for the functional groups. |
| UV-Vis Spectroscopy | Specific λmax not detailed in the searched literature. | Naphthalenic systems typically show strong absorption in the UV region. |
| Mass Spectrometry | Expected [M-H]⁻ at m/z 238.0174 | For a related compound, 5-hydroxynaphthalene-1-sulfonic acid, the [M-H]⁻ peak is observed at m/z 223.0071.[6] |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 4-amino-5-hydroxy-1-naphthalenesulfonic acid.[7]
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier like phosphoric acid or formic acid (for MS compatibility).
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Detector: UV detector, with the wavelength set to the absorption maximum of the compound.
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Purpose: To determine the purity of the synthesized compound and for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR: The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). NMR spectroscopy will provide detailed information about the chemical structure and the connectivity of atoms.
Infrared (IR) Spectroscopy
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Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an ATR accessory.
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Analysis: The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule, confirming their presence.
Mass Spectrometry (MS)
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Ionization Technique: Electrospray ionization (ESI) is suitable for this polar compound.
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Analysis: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
Application in Drug Development: Inhibition of Quorum Sensing
Recent research has demonstrated that the isomer, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, acts as an effective inhibitor of the quorum-sensing (QS) system in the pathogenic bacterium Pseudomonas aeruginosa. QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the formation of biofilms and the production of virulence factors. By interfering with this signaling pathway, such compounds can mitigate bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the selective pressure for developing antibiotic resistance.
The primary target of 4-amino-3-hydroxynaphthalene-1-sulfonic acid in P. aeruginosa is the LasR protein, a key transcriptional regulator in the LasI/LasR quorum-sensing system.
DOT Diagram of the Quorum Sensing Inhibition Pathway:
References
- 1. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. prepchem.com [prepchem.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 1-Naphthalenesulfonic acid, 5-hydroxy- | C10H8O4S | CID 67025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | SIELC Technologies [sielc.com]
